molecular formula C25H16ClN3O5 B4167383 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide

Cat. No. B4167383
M. Wt: 473.9 g/mol
InChI Key: QTYJFMVTLNYJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide, commonly known as CN2097, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of CN2097 is not fully understood, but it is believed to involve the modulation of ion channels and other membrane proteins. CN2097 has been shown to interact with voltage-gated sodium channels, potassium channels, and calcium channels, among others. These interactions can lead to changes in membrane potential and ion flux, which can affect cellular processes such as signaling, metabolism, and proliferation.
Biochemical and Physiological Effects
CN2097 has been shown to have a range of biochemical and physiological effects, depending on the specific target and concentration. In vitro studies have demonstrated that CN2097 can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. In vivo studies have shown that CN2097 can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CN2097 for lab experiments is its high potency and selectivity for ion channels and other membrane proteins. This allows researchers to study specific targets with high precision and accuracy. Another advantage is its fluorescent properties, which can be used for imaging and tracking cellular processes. However, one limitation of CN2097 is its complex synthesis process, which can limit its availability and increase its cost.

Future Directions

There are several potential future directions for research on CN2097. One area of interest is the development of new drug delivery systems based on CN2097, which could improve the efficacy and specificity of existing drugs. Another area of interest is the synthesis of new materials based on CN2097, which could have applications in fields such as electronics and photonics. Finally, further studies are needed to fully understand the mechanism of action of CN2097 and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

CN2097 has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, CN2097 has been evaluated for its anticancer, anti-inflammatory, and antiviral properties. In pharmacology, CN2097 has been investigated for its potential as a drug delivery system and as a tool for studying ion channels and other membrane proteins. In materials science, CN2097 has been explored for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.

properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN3O5/c1-14-18(25-28-20-13-16(26)8-9-22(20)34-25)6-3-7-19(14)27-24(30)23-11-10-21(33-23)15-4-2-5-17(12-15)29(31)32/h2-13H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYJFMVTLNYJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide
Reactant of Route 5
Reactant of Route 5
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide
Reactant of Route 6
Reactant of Route 6
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.